5-cyclopropyl-1H-indole-2-carboxylic acid
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Overview
Description
5-cyclopropyl-1H-indole-2-carboxylic acid: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a cyclopropyl group to the indole nucleus enhances its chemical and biological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1H-indole-2-carboxylic acid typically involves the following steps:
Cyclopropylation of Indole:
Carboxylation: The carboxylation of the indole ring can be performed using carbon dioxide under high pressure and temperature conditions, often in the presence of a catalyst such as palladium or copper.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-cyclopropyl-1H-indole-2-carboxylic acid can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products:
Oxidation: Oxo derivatives of this compound
Reduction: Alcohol or aldehyde derivatives
Substitution: Halogenated, nitrated, or sulfonated indole derivatives
Scientific Research Applications
Chemistry: 5-cyclopropyl-1H-indole-2-carboxylic acid is used as a building block in the synthesis of various complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting specific enzymes and receptors, making it a candidate for drug development.
Medicine: The compound’s antiviral, anti-inflammatory, and anticancer properties are of particular interest in medicinal chemistry. Researchers are investigating its potential as a therapeutic agent for treating various diseases, including viral infections and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its derivatives are employed in the formulation of drugs, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 5-methoxy-1H-indole-2-carboxylic acid
- 5-fluoro-1H-indole-2-carboxylic acid
- 5-chloro-1H-indole-2-carboxylic acid
Comparison: Compared to its analogs, 5-cyclopropyl-1H-indole-2-carboxylic acid exhibits unique chemical and biological properties due to the presence of the cyclopropyl group. This group enhances the compound’s stability and reactivity, making it a valuable scaffold for the development of new bioactive molecules. Additionally, the cyclopropyl group can influence the compound’s pharmacokinetic properties, potentially improving its efficacy and safety as a therapeutic agent.
Properties
CAS No. |
1242429-48-6 |
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Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-cyclopropyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c14-12(15)11-6-9-5-8(7-1-2-7)3-4-10(9)13-11/h3-7,13H,1-2H2,(H,14,15) |
InChI Key |
HYFDZIHPJSTLBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)NC(=C3)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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